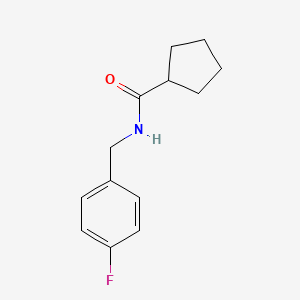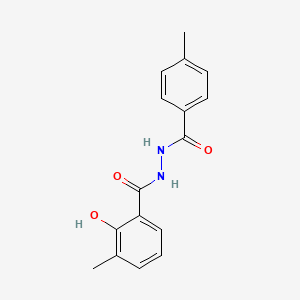![molecular formula C14H22N2O3S B5756863 N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)
N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 involves the activation of sGC. This activation occurs through the binding of N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 to the heme group of sGC, which leads to a conformational change in the enzyme. This conformational change activates the catalytic activity of sGC, leading to the conversion of GTP to cGMP. The increase in cGMP levels then leads to downstream effects such as vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 are primarily mediated through the activation of cGMP signaling pathways. These effects include vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 in lab experiments is its potency and specificity. N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 has been found to be a highly potent activator of sGC, making it a valuable tool in the study of cGMP signaling pathways. Additionally, N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 has been found to be highly specific for sGC, with little to no off-target effects.
One of the limitations of using N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 in lab experiments is its stability. N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 is a relatively unstable compound, and must be stored in a dry, cool place to prevent degradation. Additionally, N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research on N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272. One area of research could be the development of more stable analogs of N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 that could be used in long-term studies. Additionally, further studies could be conducted to explore the anti-inflammatory effects of N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272, and its potential applications in the treatment of inflammatory diseases. Finally, research could be conducted to explore the potential applications of N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Conclusion
In conclusion, N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 is a valuable tool in scientific research, with potential applications in the study of cGMP signaling pathways, anti-inflammatory effects, and cardiovascular diseases. Its potency and specificity make it a valuable tool in lab experiments, although its stability and short half-life can present challenges. Further research is needed to explore the full potential of N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 in scientific research.
Métodos De Síntesis
The synthesis method for N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 involves the reaction of 4-aminobenzenesulfonyl chloride with N-(3-methylbutyl)amine in the presence of a base catalyst. The resulting product is then reacted with methylsulfonyl chloride to yield N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272. This synthesis method has been optimized to yield high purity and high yield of N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide 41-2272 has been found to be a potent activator of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This activation of sGC leads to an increase in cGMP levels, which in turn leads to a variety of downstream effects.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)9-10-15-14(17)12-5-7-13(8-6-12)16(3)20(4,18)19/h5-8,11H,9-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQMOFSJIGSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
hydrazone](/img/structure/B5756817.png)


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)

![1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)